Bid BH3 (80-99)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bid BH3 (80-99) is a biologically active peptide that belongs to the ‘BH3-only’ subset of the BCL-2 family of proteins. This peptide plays a crucial role in apoptosis, a form of programmed cell death, by interacting with other proteins such as Bcl-2, Bax, and Bak . Bid BH3 (80-99) is known for its ability to bind and activate these proteins, thereby inducing cell death .
Preparation Methods
Bid BH3 (80-99) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods also rely on SPPS due to its efficiency and ability to produce high-purity peptides .
Chemical Reactions Analysis
Bid BH3 (80-99) undergoes various chemical reactions, primarily involving its amino acid residues. Common reactions include:
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Bid BH3 (80-99) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and peptide stability.
Biology: Plays a significant role in apoptosis research, helping to understand the mechanisms of cell death.
Industry: Utilized in the development of apoptosis assays and as a tool in drug discovery.
Mechanism of Action
Bid BH3 (80-99) exerts its effects by binding to and activating pro-apoptotic proteins such as Bax and Bak. This interaction leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c and the activation of caspases, which ultimately lead to cell death . The peptide also inactivates anti-apoptotic proteins like Bcl-2, further promoting apoptosis .
Comparison with Similar Compounds
Bid BH3 (80-99) is unique due to its specific sequence and ability to interact with multiple BCL-2 family proteins. Similar compounds include:
Bim BH3: Another BH3-only protein that also induces apoptosis but has different binding affinities and specificities.
Puma BH3: Known for its potent pro-apoptotic activity and ability to bind to a broader range of BCL-2 family proteins.
Noxa BH3: Selectively binds to Mcl-1 and A1, making it distinct from Bid BH3 (80-99) in its target specificity.
Bid BH3 (80-99) stands out due to its balanced interaction with both pro-apoptotic and anti-apoptotic proteins, making it a valuable tool in apoptosis research and potential therapeutic applications.
Properties
Molecular Formula |
C95H161N33O32S |
---|---|
Molecular Weight |
2309.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |
InChI Key |
GQSZOADIYRCRRU-ICVVQHRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.